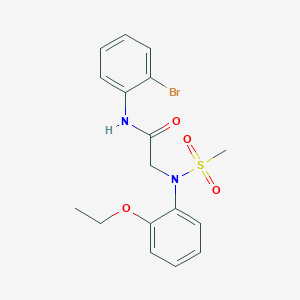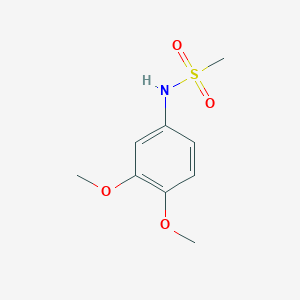![molecular formula C23H25N3O5S B411662 ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE](/img/structure/B411662.png)
ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE is a complex organic compound with the molecular formula C23H25N3O5S and a molecular weight of 455.5 g/mol. This compound is characterized by its unique structure, which includes an ethoxyanilino group, a thiazinan ring, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE involves multiple steps. One common synthetic route includes the reaction of 3-ethoxyaniline with a carbonyl compound to form an intermediate, which is then reacted with a thiazinan derivative under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反応の分析
ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyanilino group, leading to the formation of substituted derivatives
科学的研究の応用
ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE is used in various scientific research fields, including:
Chemistry: It is studied for its unique chemical properties and reactivity, making it a valuable compound for synthetic organic chemistry research.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research is conducted to explore its potential medicinal properties, including its effects on specific biological pathways and targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds
作用機序
The mechanism of action of ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
ETHYL 4-{[(2E)-6-[(3-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with different chemical properties and applications.
Methyl butyrate: Another ester with distinct structural features and uses.
Ethyl benzoate: Shares the benzoate ester group but differs in the rest of the molecular structure.
These comparisons highlight the uniqueness of this compound in terms of its complex structure and diverse applications.
特性
分子式 |
C23H25N3O5S |
|---|---|
分子量 |
455.5g/mol |
IUPAC名 |
ethyl 4-[[6-[(3-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H25N3O5S/c1-4-30-18-8-6-7-17(13-18)24-21(28)19-14-20(27)26(3)23(32-19)25-16-11-9-15(10-12-16)22(29)31-5-2/h6-13,19H,4-5,14H2,1-3H3,(H,24,28) |
InChIキー |
WHVCYXHDPCWWHV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(4-ethoxyphenyl)acetamide](/img/structure/B411579.png)
![N-(2,4-dimethoxyphenyl)-2-{2,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411580.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B411581.png)

![N-(2,5-dimethoxyphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411584.png)
![N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B411585.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B411586.png)
![N-(2-ethylphenyl)-2-[4-isopropyl(methylsulfonyl)anilino]acetamide](/img/structure/B411589.png)

![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411592.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B411593.png)
![Methyl 2-({[2-methoxy-5-methyl(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411594.png)
![2-[2,5-dimethoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411598.png)
![2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411599.png)
